molecular formula C17H16N4O3S2 B269904 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Numéro de catalogue B269904
Poids moléculaire: 388.5 g/mol
Clé InChI: JOKKLTGBWZRJNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide, also known as BZML, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BZML is a benzothiadiazole derivative that has been synthesized and studied for its potential use in treating various diseases.

Mécanisme D'action

The mechanism of action of 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. In Alzheimer's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation. In Parkinson's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides and improve cognitive function. In Parkinson's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death and improve motor function.

Avantages Et Limitations Des Expériences En Laboratoire

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic properties in various diseases. However, there are also limitations to using 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Orientations Futures

There are several future directions for research on 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide, including the development of more potent derivatives, the investigation of its potential therapeutic properties in other diseases, and the exploration of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide for therapeutic use.

Méthodes De Synthèse

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The second step involves the reaction of 2-aminobenzothiazole with ethyl 2-chloroacetate to form 2-(2-chloroacetyl)benzothiazole. The third step involves the reaction of 2-(2-chloroacetyl)benzothiazole with sodium hydrosulfide to form 2-(2-mercaptoethyl)benzothiazole. The final step involves the reaction of 2-(2-mercaptoethyl)benzothiazole with 4-methoxyphenylacetyl chloride to form 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide.

Applications De Recherche Scientifique

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic properties in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In Parkinson's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

Propriétés

Nom du produit

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Formule moléculaire

C17H16N4O3S2

Poids moléculaire

388.5 g/mol

Nom IUPAC

2-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16N4O3S2/c1-24-12-7-5-11(6-8-12)18-15(22)9-25-10-16(23)19-13-3-2-4-14-17(13)21-26-20-14/h2-8H,9-10H2,1H3,(H,18,22)(H,19,23)

Clé InChI

JOKKLTGBWZRJNW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC3=NSN=C32

SMILES canonique

COC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC3=NSN=C32

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.